molecular formula C16H13NO5 B5567872 3-acetylphenyl 3-methyl-4-nitrobenzoate

3-acetylphenyl 3-methyl-4-nitrobenzoate

Cat. No. B5567872
M. Wt: 299.28 g/mol
InChI Key: WCYHOEWXJJNWOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-acetylphenyl 3-methyl-4-nitrobenzoate is a chemical compound that belongs to the family of esters. It is commonly used in scientific research for its unique properties and potential applications.

Scientific Research Applications

Photosensitive Protecting Groups

  • Application : Photosensitive protecting groups, such as 2-nitrobenzyl and 3-nitrophenyl derivatives, are used in synthetic chemistry for the selective protection and deprotection of functional groups, facilitated by light-induced reactions. This approach has shown promise for future developments in synthetic methodologies (B. Amit, U. Zehavi, A. Patchornik, 1974).

Environmental Science and Pollution

  • Occurrence and Fate of Parabens : Parabens, which share functional group similarities with nitrobenzoate derivatives, have been studied extensively for their environmental impact. These studies focus on their persistence and biodegradation in water bodies, reflecting the broader concern of organic contaminants in the environment (Camille Haman et al., 2015).

Catalysis and Material Science

  • Surface Tailoring for Catalysis : Research on alumina surfaces modified with various compounds, including TiO2-coated alumina prepared via chemical vapor deposition, illustrates the application of chemical modifications to enhance catalytic activities, particularly in hydrodesulfurization. This research area might overlap with the chemical modification potential of 3-acetylphenyl 3-methyl-4-nitrobenzoate in catalysis or material science applications (Y. Saih, K. Segawa, 2003).

Pharmacological Research

  • Pharmacological Properties of Nitro-aromatic Compounds : Studies on nitroimidazoles, a class of compounds related to nitro-aromatics, highlight the continuous interest in their biological activities and potential therapeutic applications. This suggests a framework within which the pharmacological applications of this compound could be explored, particularly in designing new therapeutic agents (Om P. S. Patel et al., 2020).

Future Directions

The future directions for the study of “3-acetylphenyl 3-methyl-4-nitrobenzoate” could involve further exploration of its synthesis, structure, and properties. Additionally, its potential applications in various fields could be investigated. For instance, the study of non-covalent interactions in the crystal structure of “Methyl 4-Hydroxy-3-Nitrobenzoate” has provided insights into the structures of organic crystals, drug binding, and many biological processes .

properties

IUPAC Name

(3-acetylphenyl) 3-methyl-4-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO5/c1-10-8-13(6-7-15(10)17(20)21)16(19)22-14-5-3-4-12(9-14)11(2)18/h3-9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCYHOEWXJJNWOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)OC2=CC=CC(=C2)C(=O)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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